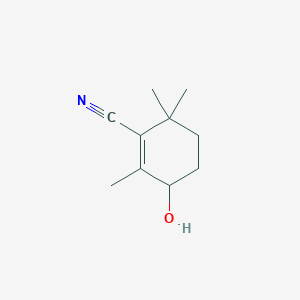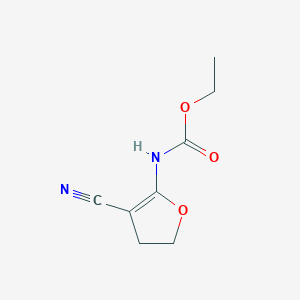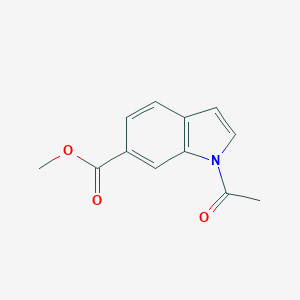
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its yellow oil form and is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and ethyl acetate . It has a predicted boiling point of 280.1°C and a density of 1.02 g/cm³ .
Métodos De Preparación
The synthesis of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves several steps. One common synthetic route starts with the precursor 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde. This compound undergoes oxidation in the presence of meta-chloroperoxybenzoic acid (m-CPBA) to form the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and substitution reagents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It serves as a precursor for the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity and influence cellular processes through its interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
3-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbonitrile can be compared with similar compounds such as:
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A precursor in its synthesis.
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
3-hydroxy-2,6,6-trimethylcyclohexene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-8(6-11)10(2,3)5-4-9(7)12/h9,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGHJVCCYQKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)

